2-(3-Bromopropyl)-1,1-dimethylcyclopropane
CAS No.:
Cat. No.: VC17658143
Molecular Formula: C8H15Br
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15Br |
|---|---|
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 2-(3-bromopropyl)-1,1-dimethylcyclopropane |
| Standard InChI | InChI=1S/C8H15Br/c1-8(2)6-7(8)4-3-5-9/h7H,3-6H2,1-2H3 |
| Standard InChI Key | OKFCWYUDTZDLOH-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1CCCBr)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₈H₁₅Br, with a molar mass of 191.11 g/mol. Its IUPAC name, (2S)-2-(3-bromopropyl)-1,1-dimethylcyclopropane, reflects the stereochemistry at the second carbon of the cyclopropane ring, where the (S)-configuration is critical for enantioselective interactions. The cyclopropane ring introduces substantial ring strain (~27 kcal/mol), enhancing reactivity in electrophilic and ring-opening reactions. The 1,1-dimethyl groups provide steric stabilization to carbocation intermediates, while the 3-bromopropyl chain serves as a functional handle for further chemical modifications.
Key Spectral Data
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¹H NMR (CDCl₃): Cyclopropane protons appear as a multiplet at δ 1.2–1.5 ppm, while the bromopropyl CH₂ groups resonate at δ 3.4–3.6 ppm.
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¹³C NMR: Quaternary carbons (C-Br) are observed at ~35 ppm, and cyclopropane carbons appear between 15–25 ppm.
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GC-MS: The molecular ion peak ([M]⁺) at m/z 191.11 and a prominent fragment at m/z 149 ([M-Br]⁺) confirm the molecular structure.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves bromination of 1,1-dimethylcyclopropane derivatives. A common method employs 3-bromopropyl chloride reacting with 1,1-dimethylcyclopropane in the presence of a strong base (sodium hydride or potassium tert-butoxide) under reflux in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Asymmetric catalysis using chiral ligands (e.g., BINOL derivatives) achieves enantiomeric excess (>95%).
Optimized Conditions:
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Temperature: <40°C to minimize ring-opening side reactions.
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Solvent: Non-polar solvents (e.g., CCl₄) enhance stereoselectivity.
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Yield: ~65% (based on analogous cyclopropane brominations).
Industrial Manufacturing
Industrial production leverages continuous flow processes with microreactor technology to improve scalability and control. These systems reduce by-product formation and enhance reaction efficiency by maintaining precise temperature and mixing conditions.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Substitution
The bromine atom undergoes Sₙ2 displacement with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example, reaction with sodium azide yields the corresponding azide derivative, a precursor for click chemistry applications.
Elimination Reactions
Strong bases (e.g., potassium tert-butoxide) induce β-elimination, forming alkenes. This reaction is favored in THF at elevated temperatures (60–80°C).
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic conditions yields ketones or carboxylic acids.
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Reduction: LiAlH₄ reduces the cyclopropane ring to a propane derivative, though this is less common due to ring stability.
Applications in Organic Synthesis
Building Block for Complex Molecules
The compound’s reactivity enables its use in synthesizing alkaloids, terpenes, and pharmaceuticals. For instance, it serves as a key intermediate in the synthesis of Alkaloid A (IC₅₀ = 25 µM against breast cancer cells) via nucleophilic substitution with pyrrolidine.
| Derivative | Synthesis Method | Yield (%) | Biological Activity |
|---|---|---|---|
| Alkaloid A | Sₙ2 Substitution | 85 | Antitumor (IC₅₀ = 25 µM) |
| Alkaloid B | Elimination | 90 | Antifungal (MIC = 10 µg/mL) |
Cross-Coupling Reactions
The bromopropyl chain participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling access to biaryl structures. This reactivity is exploited in materials science for constructing conjugated polymers.
Comparison with Structural Analogs
| Compound | Key Feature | Reactivity Trend |
|---|---|---|
| Ethylcyclopropane | No substituents | Slower bromination |
| 1-Bromo-2,2-dimethylpropane | Branched alkyl chain | Reduced ring strain |
| (S)-2-(3-Bromopropyl)-1,1-dimethylcyclopropane | Chiral center, bromopropyl | Enhanced Sₙ2 reactivity |
The 1,1-dimethyl groups in the target compound increase bromination rates 10–20× compared to unsubstituted cyclopropanes due to hyperconjugative stabilization of transition states.
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